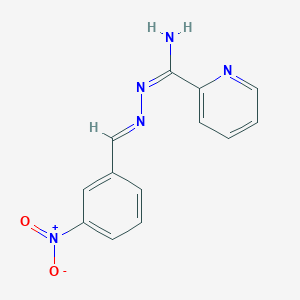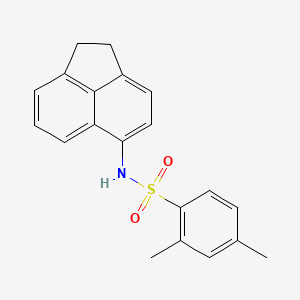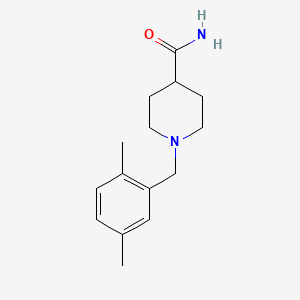
5-(4-chlorophenyl)-3-(2-nitrobenzylidene)-2(3H)-furanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-chlorophenyl)-3-(2-nitrobenzylidene)-2(3H)-furanone, also known as CNBF, is a synthetic compound that has attracted attention due to its potential applications in scientific research. This compound is a derivative of furanone and has been synthesized using different methods. CNBF has been shown to possess various biochemical and physiological effects, making it a promising candidate for further studies.
Mecanismo De Acción
The mechanism of action of 5-(4-chlorophenyl)-3-(2-nitrobenzylidene)-2(3H)-furanone is not yet fully understood. However, it has been suggested that this compound may interact with thiol-containing proteins and enzymes, leading to the inhibition of their activity. 5-(4-chlorophenyl)-3-(2-nitrobenzylidene)-2(3H)-furanone has also been shown to possess antioxidant properties, which may contribute to its biological effects.
Biochemical and Physiological Effects
5-(4-chlorophenyl)-3-(2-nitrobenzylidene)-2(3H)-furanone has been shown to possess various biochemical and physiological effects, including its ability to inhibit the growth of bacterial strains, such as Staphylococcus aureus and Escherichia coli. This compound has also been shown to possess antioxidant properties, which may be useful in the treatment of oxidative stress-related diseases. Moreover, 5-(4-chlorophenyl)-3-(2-nitrobenzylidene)-2(3H)-furanone has been shown to possess anti-inflammatory properties, making it a potential candidate for the development of new anti-inflammatory drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(4-chlorophenyl)-3-(2-nitrobenzylidene)-2(3H)-furanone has several advantages for use in lab experiments. This compound is stable and can be easily synthesized using different methods. Moreover, 5-(4-chlorophenyl)-3-(2-nitrobenzylidene)-2(3H)-furanone possesses fluorescent properties, making it a useful probe for detecting thiols in living cells. However, one limitation of 5-(4-chlorophenyl)-3-(2-nitrobenzylidene)-2(3H)-furanone is its potential toxicity, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 5-(4-chlorophenyl)-3-(2-nitrobenzylidene)-2(3H)-furanone. One potential direction is the development of new antibiotics based on the antibacterial properties of 5-(4-chlorophenyl)-3-(2-nitrobenzylidene)-2(3H)-furanone. Moreover, further studies are needed to understand the mechanism of action of 5-(4-chlorophenyl)-3-(2-nitrobenzylidene)-2(3H)-furanone and its potential applications in the treatment of oxidative stress-related diseases and inflammation. Additionally, the development of new materials, such as polymers and hydrogels, based on the polymerization reactions of 5-(4-chlorophenyl)-3-(2-nitrobenzylidene)-2(3H)-furanone is another potential direction for future research.
Métodos De Síntesis
5-(4-chlorophenyl)-3-(2-nitrobenzylidene)-2(3H)-furanone can be synthesized using different methods, including the reaction of 4-chlorobenzaldehyde with 2-nitrobenzaldehyde in the presence of a base and a catalyst, such as piperidine and acetic acid, respectively. The resulting product is then subjected to a cyclization reaction using a strong acid, such as sulfuric acid, to form 5-(4-chlorophenyl)-3-(2-nitrobenzylidene)-2(3H)-furanone. Other methods include the use of different aldehydes and nitrobenzenes as starting materials.
Aplicaciones Científicas De Investigación
5-(4-chlorophenyl)-3-(2-nitrobenzylidene)-2(3H)-furanone has been used in various scientific research studies, including its application as a fluorescent probe for detecting thiols in living cells. This compound has also been shown to possess antibacterial properties, making it a potential candidate for the development of new antibiotics. Moreover, 5-(4-chlorophenyl)-3-(2-nitrobenzylidene)-2(3H)-furanone has been used in the development of new materials, such as polymers and hydrogels, due to its ability to undergo polymerization reactions.
Propiedades
IUPAC Name |
(3E)-5-(4-chlorophenyl)-3-[(2-nitrophenyl)methylidene]furan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10ClNO4/c18-14-7-5-11(6-8-14)16-10-13(17(20)23-16)9-12-3-1-2-4-15(12)19(21)22/h1-10H/b13-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFSSMEJXRJCIQZ-UKTHLTGXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C=C(OC2=O)C3=CC=C(C=C3)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/2\C=C(OC2=O)C3=CC=C(C=C3)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3E)-5-(4-chlorophenyl)-3-(2-nitrobenzylidene)furan-2(3H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-bromo-N'-[(3-thienylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5696770.png)
![3,4-dichloro-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5696774.png)
![3-(6-chloroimidazo[1,2-a]pyridin-2-yl)-N,N-dimethylbenzenesulfonamide](/img/structure/B5696782.png)

![2-{[4-(tert-butylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]thio}acetamide](/img/structure/B5696798.png)
![N-ethyl-N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]acetamide](/img/structure/B5696807.png)


![4-methyl-N-[2-(1-methylcyclopropyl)phenyl]benzamide](/img/structure/B5696820.png)

![N-[4-(cyanomethyl)phenyl]-3-[(4-methylphenyl)thio]propanamide](/img/structure/B5696828.png)
